5-Methylbenzene-1,2,3-triol
Overview
Description
5-Methylbenzene-1,2,3-triol is an organic compound with the molecular formula C₇H₈O₃. It belongs to the class of catechols , which are compounds containing a 1,2-benzenediol moiety. It is also classified as a polyphenol due to its three hydroxyl groups substituted onto a benzene ring. The compound appears as a clear, colorless liquid with a distinctive aromatic odor .
Synthesis Analysis
- Hydroxylation of Toluene : Toluene (methylbenzene) can undergo hydroxylation using oxidizing agents to yield this compound. The reaction involves the replacement of one of the methyl groups with a hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with three hydroxyl groups attached at positions 1, 2, and 3. The compound is planar, and the delocalized electrons within the ring contribute to its stability .
Chemical Reactions Analysis
- Nitration : this compound can undergo nitration, resulting in the formation of 2-nitro-5-methylbenzene and 4-nitro-5-methylbenzene. The methyl group is 2,4-directing, favoring these positions for substitution .
- Other Substitution Reactions : The presence of electron-withdrawing groups (such as nitro) ortho and para to the hydroxyl groups enhances the rate of substitution reactions .
Physical And Chemical Properties Analysis
Scientific Research Applications
Polyurethane Networks from Fatty-Acid-Based Aromatic Triols
Aromatic triols like 5-Methylbenzene-1,2,3-triol can be used to synthesize biobased segmented polyurethanes. These materials exhibit interesting morphologies and thermal properties, potentially useful in various industrial applications (Lligadas et al., 2007).
Molecular Modeling in Anti-Viral Drug Development
Research indicates that derivatives of this compound could be significant in developing antiviral drugs, particularly against SARS-CoV-2. Molecular modeling suggests that these compounds show promising binding energy, indicating potential for therapeutic application (Palsaniya et al., 2021).
Conversion of Methanol to Hydrocarbons
In the process of converting methanol to hydrocarbons, compounds like this compound can act as intermediates. This reaction, particularly over zeolite H-ZSM-5, highlights their role in forming ethene and propene, which are valuable in the chemical industry (Bjørgen et al., 2007).
Antioxidant Properties
The antioxidant properties of this compound and similar compounds have been explored. Studies using density functional theory reveal that these compounds exhibit significant radical-scavenging capacity, making them potentially useful in various pharmaceutical and food industry applications (Saïd & Mekelleche, 2018).
Catalyst in Tar Decomposition
Studies show that this compound can be involved in catalytic processes like tar decomposition under specific conditions. This suggests its potential application in energy and environmental science (Zhou et al., 2017).
Supramolecular Hosts and Binding
Compounds structurally related to this compound, such as 1,3,5-triethylbenzenes, have been studied for their ability to organize molecular-recognition elements in supramolecular chemistry. This research helps understand the principles behind the organization and binding of molecular structures (Wang & Hof, 2012).
Roasted Coffee's Bitter Compounds
In the food industry, particularly in the study of coffee flavors, derivatives of this compound have been identified as contributing to the bitter taste in roasted coffee. This discovery is significant for understanding and manipulating flavor profiles (Kreppenhofer et al., 2011).
Synthesis of Tetrahydrofurans in Natural Products
The synthesis of 3-oxygenated-cis-dialkyl-2,5-substituted tetrahydrofurans, which includes this compound, has been explored. These compounds are present in several natural products, highlighting their significance in organic chemistry and pharmaceutical applications (Brovetto & Seoane, 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Result of Action
The molecular and cellular effects of 5-Methylbenzene-1,2,3-triol’s action are currently unknown . These effects are likely to be diverse, given the potential for the compound to interact with multiple targets and pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules, among others.
Biochemical Analysis
Biochemical Properties
The role of 5-Methylbenzene-1,2,3-triol in biochemical reactions is not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
5-methylbenzene-1,2,3-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-4-2-5(8)7(10)6(9)3-4/h2-3,8-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUABOGYMWADSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209734 | |
Record name | 1,2,3-Benzenetriol, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
609-25-6 | |
Record name | 1,2,3-Benzenetriol, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Benzenetriol, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-BENZENE-1,2,3-TRIOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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